rac-cis-Ambroxol-d5

Description

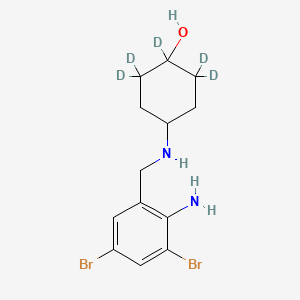

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2/i3D2,4D2,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDGDEWWOUBZPM-SCGGTJNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])O)([2H])[2H])NCC2=C(C(=CC(=C2)Br)Br)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation of Rac Cis Ambroxol D5

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into complex organic molecules like Ambroxol (B1667023) is a strategic process aimed at creating isotopically labeled internal standards for quantitative mass spectrometry analysis or for studying metabolic pathways. rsc.orgacs.orgclearsynth.com The stability of the C-D bond compared to the C-H bond can also be exploited to alter metabolic profiles of pharmacologically active compounds, a concept that has led to FDA-approved deuterated drugs. acs.orgnih.gov

Chemical Synthesis Pathways for Deuterated Cyclohexane (B81311) Derivatives

The synthesis of rac-cis-Ambroxol-d5 involves the specific challenge of incorporating five deuterium atoms onto the cis-4-aminocyclohexanol core. General strategies for deuterating cyclohexane rings often serve as the foundation for such specific syntheses.

One common approach is the catalytic reduction of a corresponding cyclohexanone (B45756) derivative using a deuterium source. For instance, a protected aminocyclohexanone can be reduced with deuterium gas (D₂) in the presence of a metal catalyst (e.g., Palladium, Platinum, or Rhodium) or with a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). mdpi.com The choice of catalyst and reaction conditions is crucial for controlling the stereochemistry of the resulting hydroxyl group, aiming for the cis configuration relative to the amino group.

Another pathway involves hydrogen isotope exchange (HIE) reactions on the pre-formed cyclohexane ring. acs.org These reactions can be catalyzed by acids or bases, or more commonly by transition metals like iridium or platinum, using deuterium oxide (D₂O) or D₂ gas as the deuterium source. acs.orgtn-sanso.co.jp The regioselectivity of this exchange depends on the directing effects of existing functional groups on the ring.

For precise control, a multi-step synthesis starting from a simple deuterated building block, such as deuterated benzene (B151609), can be employed. nih.gov Organometallic complexes can facilitate the conversion of benzene to cyclohexene (B86901) with a controlled degree of deuterium incorporation, which can then be further functionalized to the desired aminocyclohexanol. nih.gov

Optimization of Deuteration Yield and Regioselectivity

Achieving high isotopic enrichment and directing the deuterium atoms to specific positions (regioselectivity) are critical for the synthesis of a well-defined labeled compound like this compound.

Deuteration yield , or isotopic enrichment, is often maximized by using a large excess of the deuterium source, as H/D exchange reactions are equilibrium processes. acs.org In flow synthesis methods, which can improve reaction efficiency, the amount of the expensive D₂O can be minimized by employing stepwise exchange reactions. tn-sanso.co.jp The choice of catalyst is also paramount; for example, Crabtree's catalyst (an iridium complex) is known for its high efficiency in directed HIE reactions. acs.org

Regioselectivity is governed by the reaction mechanism and the steric and electronic properties of the substrate. In the reduction of a cyclohexanone, the positions adjacent to the carbonyl group (alpha positions) can be deuterated via enolization under acidic or basic conditions prior to reduction. For this compound, where deuteration is on the cyclohexane ring, a plausible route involves the reduction of a 4-aminocyclohexanone (B1277472) precursor with a deuteride reagent, which places deuterium at the hydroxyl-bearing carbon, followed by H/D exchange to label the other four positions. The stereochemistry of the final product is a key consideration in this process.

| Method | Deuterium Source | Catalyst/Reagent | Key Advantage | Consideration |

| Catalytic Deuteration | D₂ gas | Pd/C, PtO₂, Rh | High efficiency | Control of stereochemistry |

| Reductive Deuteration | NaBD₄, LiAlD₄ | N/A | Readily available reagents | Stoichiometric quantities needed |

| H/D Exchange | D₂O | Iridium complexes | High regioselectivity | Can require harsh conditions |

| Building Block Synthesis | Deuterated precursors | Organometallic complexes | Precise positional control | Multi-step, complex synthesis |

Enantioselective and Diastereoselective Synthesis Considerations for cis-Ambroxol Analogues

Ambroxol has two stereocenters on the cyclohexane ring, leading to the possibility of cis and trans diastereomers, each of which can exist as a pair of enantiomers. The target compound, this compound, is a racemic mixture of the cis diastereomer. The synthesis must therefore be designed to selectively produce the cis isomer over the trans isomer.

Diastereoselectivity in the synthesis of 4-aminocyclohexanol derivatives is often controlled during the reduction of the corresponding 4-aminocyclohexanone. The reduction of a cyclic ketone can proceed via axial or equatorial attack of the hydride (or deuteride) reagent. The outcome depends on factors like steric hindrance and torsional strain. For example, reduction with smaller borohydride (B1222165) reagents often favors equatorial attack, leading to an axial alcohol (which would correspond to the trans isomer in the case of a 4-amino substituent). To achieve the desired equatorial hydroxyl group (cis isomer), a bulkier reducing agent that favors axial attack might be employed.

Alternatively, stereospecific routes can be utilized. A convenient and stereospecific precursor for pure cis-4-aminocyclohexanol is 2-oxa-3-azabicyclo[2.2.2]oct-5-ene, which upon hydrogenation yields the desired cis product. researchgate.net This approach ensures high diastereomeric purity.

While this compound is a racemate, enantioselective synthesis methods are relevant for producing specific enantiomers of Ambroxol analogues. Such methods often involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. medscape.com For instance, asymmetric copper-catalyzed cyclization reactions have been developed for the enantioselective synthesis of chiral cis-disubstituted piperidines, a strategy that could be adapted for related heterocyclic structures. nih.gov

Analytical Techniques for Characterization of Isotopic Enrichment and Positional Deuteration

After synthesis, it is essential to verify the chemical structure, isotopic enrichment, and the specific positions of the deuterium atoms. rsc.org A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for this comprehensive characterization.

Advanced Mass Spectrometry for Deuterium Content Verification

Mass spectrometry (MS) is a primary tool for determining the isotopic purity and the number of deuterium atoms incorporated into a molecule. rsc.org High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-ESI-HR-MS), provides highly accurate mass measurements.

The process involves comparing the mass spectrum of the deuterated compound with its unlabeled analogue. The molecular ion peak (M+) of this compound will be shifted by approximately 5 mass units compared to unlabeled Ambroxol. By analyzing the isotopic cluster of the molecular ion, the distribution of isotopologues (molecules with different numbers of deuterium atoms) can be determined. This allows for the calculation of the percentage of isotopic enrichment. rsc.org For example, a sample with high enrichment will show a dominant peak for the d5 species, with much smaller peaks for d0, d1, d2, d3, and d4 species. nih.gov

| Technique | Information Obtained | Principle |

| High-Resolution MS (HR-MS) | Isotopic enrichment, Number of D atoms | Precise mass measurement of the molecular ion and its isotopic pattern. |

| Gas Chromatography-MS (GC-MS) | Deuterium enrichment in fragments | Fragmentation of the molecule allows for locating the label within specific parts of the structure. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Determination

While MS confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the exact location of the deuterium atoms. rsc.org

¹H NMR (Proton NMR) provides initial evidence of successful deuteration. In the spectrum of this compound, the signals corresponding to the five protons that have been replaced by deuterium on the cyclohexane ring will be absent or significantly diminished in intensity.

²H NMR (Deuterium NMR) directly observes the deuterium nuclei. Since deuterium has a spin of 1, its NMR properties differ from protons (spin 1/2). wikipedia.org A ²H NMR spectrum will show signals at chemical shifts corresponding to the positions of the deuterium atoms. This provides unambiguous confirmation of their location on the cyclohexane ring. wikipedia.org The resolution is typically lower than in ¹H NMR, but it is highly effective for verifying the deuteration pattern. wikipedia.org Quantitative ²H NMR can also be used to determine site-specific isotopic abundance. rug.nl

The combination of these techniques ensures that the synthesized this compound meets the required specifications for its intended use as an internal standard or for metabolic studies, confirming its molecular structure, high isotopic enrichment, and correct positional deuteration.

Purification and Quality Control Methodologies for Deuterated Reference Materials

The utility of this compound as a deuterated reference material, particularly as an internal standard, is entirely dependent on its purity—both chemical and isotopic. Therefore, rigorous purification and comprehensive quality control (QC) are indispensable steps following its synthesis. aphl.org

Purification Methodologies

After synthesis, the crude product is a mixture containing the desired compound, unreacted starting materials, by-products, and potentially the trans-isomer. Effective purification is essential to isolate this compound to a high degree of purity.

Crystallization: A common and effective method for purifying solid organic compounds. The crude product can be dissolved in a suitable solvent or solvent mixture and allowed to crystallize. This process effectively removes many impurities. For Ambroxol base, techniques involving crystallization from aqueous solutions or reprecipitation from hydrophilic solvents have been documented. google.com A similar process involving acetone (B3395972) has been used for the hydrochloride salt form. google.com

Chromatography: For achieving very high purity and separating closely related isomers (like cis from trans), chromatographic techniques are employed.

Flash Column Chromatography: Used for initial purification on a larger scale.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): A powerful technique for isolating the target compound to a very high purity level (>99%). nih.gov This is particularly crucial for separating stereoisomers.

| Method | Principle | Application |

|---|---|---|

| Crystallization | Difference in solubility between the compound and impurities at varying temperatures. | Bulk purification to remove major impurities. google.com |

| Preparative HPLC | Differential partitioning of components between a stationary and mobile phase. | High-resolution separation of isomers and final polishing to achieve high purity. nih.gov |

Quality Control Methodologies

A comprehensive QC analysis is performed on the purified this compound to confirm its identity, purity, and isotopic enrichment. This ensures its reliability as a reference standard. clearsynth.com

High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the chemical purity of the final product. By comparing the peak area of this compound to any other peaks in the chromatogram, a precise purity value can be calculated (e.g., >98%). esschemco.com It is also used to confirm the isomeric purity by separating the cis from any residual trans isomer.

Mass Spectrometry (MS): MS is critical for confirming both the molecular identity and the success of the isotopic labeling. It provides the exact molecular weight, which will be higher than the unlabeled compound due to the five deuterium atoms. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) provides a fragmentation pattern that serves as a fingerprint for the molecule's structure and can help confirm the location of the labels. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (Proton) and ¹³C (Carbon) NMR spectroscopy are powerful tools for elucidating the precise chemical structure. researchgate.net In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions on the cyclohexyl ring will be absent or significantly diminished, confirming the location of the deuterium labels.

Isotopic Purity Assessment: This is determined using mass spectrometry. The analysis measures the relative abundance of the desired d5-labeled molecule compared to molecules with fewer deuterium atoms (d0 to d4) or excess deuterium atoms (d6, etc.). A high isotopic purity (e.g., >98% atom D) is essential for an internal standard to ensure accurate quantification in analytical assays. esschemco.com

| Technique | Purpose | Key Findings |

|---|---|---|

| HPLC | Determine chemical and isomeric purity. | Percentage purity (e.g., >99%), confirmation of cis isomer. |

| Mass Spectrometry (MS/HRMS) | Confirm molecular weight and isotopic incorporation. | Correct mass for C13H13D5Br2N2O, fragmentation pattern, and degree of deuteration. nih.gov |

| NMR Spectroscopy (¹H, ¹³C) | Confirm chemical structure and location of deuterium labels. | Absence of proton signals at deuterated positions. researchgate.net |

Advanced Spectrometric and Chromatographic Applications of Rac Cis Ambroxol D5

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development of robust and sensitive bioanalytical methods is essential for pharmacokinetic and metabolic studies of pharmaceutical compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high selectivity and sensitivity. chromatographyonline.comsci-hub.se The use of a stable isotope-labeled internal standard, such as rac-cis-Ambroxol-d5, is a cornerstone of these methodologies.

Method Optimization for High Sensitivity and Selectivity in Complex Matrices

Achieving high sensitivity and selectivity in complex biological matrices like plasma and cerebrospinal fluid (CSF) requires meticulous optimization of both chromatographic and mass spectrometric parameters. mdpi.com For the analysis of ambroxol (B1667023), researchers have developed methods utilizing small sample volumes, such as 50 µL, which is particularly advantageous when dealing with limited sample quantities. mdpi.comchrom-china.com

Chromatographic separation is typically achieved on C18 columns with gradient elution. chrom-china.comresearchgate.net The mobile phases often consist of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency and peak shape. nih.govlatamjpharm.orgresearchgate.net The use of ultra-high-performance liquid chromatography (UHPLC) systems with sub-2 µm particle size columns can significantly shorten run times while maintaining high separation efficiency. researchgate.netresearchgate.net

In the mass spectrometer, the electrospray ionization (ESI) source is commonly operated in the positive ion mode. nih.gov Quantification is performed using multiple reaction monitoring (MRM), which involves monitoring a specific precursor ion to product ion transition. For ambroxol, a common transition is m/z 379.0 → 263.9. latamjpharm.org The corresponding transition for the deuterated internal standard, this compound, would be shifted by the mass of the deuterium (B1214612) atoms, ensuring no cross-talk between the analyte and the internal standard. This high selectivity allows for accurate quantification even at low concentrations, with limits of quantification (LOQ) reported as low as 0.100 ng/mL in human plasma. latamjpharm.org

Table 1: Optimized LC-MS/MS Parameters for Ambroxol Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography | ||

| Column | C18 XTerra MS (2.1 x 30 mm, 3.5 µm) | nih.gov |

| Kinetex RP-C18 (2.1 mm x 50 mm, 1.3µm) | researchgate.net | |

| Luna C18 (2.0 mm × 150 mm, 5 µm) | latamjpharm.org | |

| Mobile Phase | 20 mM ammonium acetate in 90% acetonitrile (pH 8.8) | nih.gov |

| Acetonitrile-0.1% formic acid in water (gradient) | latamjpharm.org | |

| Flow Rate | 250 µL/min | nih.gov |

| 0.6 mL/min | latamjpharm.org | |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.govlatamjpharm.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Ambroxol Transition | m/z 379 → 264 | nih.gov |

| m/z 378.9 → 263.8 | researchgate.net | |

| m/z 379.0 → 263.9 | latamjpharm.org |

Role of Deuterated Internal Standards in Matrix Effect Mitigation

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS analysis. chromatographyonline.commyadlm.org These effects can lead to inaccurate and imprecise quantification. chromatographyonline.com The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for these matrix effects. chromatographyonline.comlcms.cz

This compound, being structurally and chemically almost identical to the unlabeled ambroxol, experiences the same ionization suppression or enhancement. myadlm.org By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is normalized, leading to more accurate and reliable results. lcms.cz However, it is important to note that significant deuterium labeling can sometimes cause a slight shift in retention time, which in rare cases of sharp changes in ion suppression, might diminish the internal standard's ability to perfectly compensate for matrix effects. sci-hub.senih.gov Therefore, careful validation of the method, including a thorough assessment of matrix effects with different biological lots, is crucial. sci-hub.se Studies have shown that for ambroxol analysis using a deuterated internal standard, matrix effects can be minimal and within acceptable limits for bioanalytical method validation. mdpi.comlatamjpharm.org

Principles and Applications of Stable Isotope Dilution Mass Spectrometry (SID-MS) for Quantification

Stable Isotope Dilution Mass Spectrometry (SID-MS) is considered the definitive method for quantitative analysis due to its high precision and accuracy. imreblank.chnih.gov The principle of SID-MS relies on the addition of a known amount of a stable isotope-labeled analogue of the analyte, such as this compound, to the sample at the earliest stage of analysis. imreblank.chresearchgate.net This "isotopic spike" serves as the internal standard.

The fundamental assumption of SID-MS is that the labeled and unlabeled compounds behave identically during sample preparation, extraction, and chromatographic separation. imreblank.chresearchgate.net Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. The quantification is based on the measurement of the intensity ratio of a specific mass spectrometric signal from the native analyte to that of its isotopically labeled counterpart. nih.gov This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. imreblank.ch This approach effectively corrects for variations in sample workup and instrument response, making it an exceptionally robust quantification technique. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives

While LC-MS/MS is the predominant technique for the analysis of non-volatile compounds like ambroxol, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of its volatile degradation products or derivatives. mdpi.com In studies investigating the transformation of ambroxol under conditions such as aqueous chlorination, GC-MS is used to identify and quantify volatile and semi-volatile disinfection by-products. mdpi.com

In such applications, this compound could theoretically be used as an internal standard if it undergoes the same derivatization or degradation process as the unlabeled ambroxol to form a corresponding deuterated volatile product. This would allow for accurate quantification of the formed by-products. The analysis of deep degradation products of ambroxol has identified several classes of volatile compounds, including trihalomethanes and haloanilines. mdpi.com The use of a deuterated internal standard would be crucial for accurate quantification in these complex environmental or forced degradation studies.

Application in High-Resolution Mass Spectrometry (HRMS) for Metabolite and Impurity Structural Elucidation

High-Resolution Mass Spectrometry (HRMS), such as instruments based on Time-of-Flight (TOF) or Orbitrap technology, provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govmdpi.com This capability is invaluable for the structural elucidation of unknown metabolites and impurities of pharmaceuticals. nih.gov When combined with a chromatographic separation, HRMS allows for the confident determination of the elemental composition of an ion. mdpi.comscience.gov

In the context of ambroxol, HRMS can be used to identify novel metabolites or degradation products in complex matrices. mdpi.com The presence of this compound as an internal standard can aid in this process. By comparing the mass spectra of samples containing both the unlabeled drug and the deuterated standard, the characteristic mass shift of the deuterium atoms helps to quickly identify drug-related peaks in a complex chromatogram. The known mass difference between ambroxol and this compound provides a filter to pinpoint potential metabolites, which would also exhibit this same mass difference from their corresponding deuterated forms. This approach significantly simplifies the data analysis and increases the confidence in the identification of novel compounds.

Table 2: HRMS in Pharmaceutical Analysis

| Capability | Advantage in Metabolite/Impurity Identification | Reference |

|---|---|---|

| High Mass Accuracy | Enables confident determination of elemental composition from measured m/z. | nih.govmdpi.com |

| High Resolving Power | Separates analyte signals from isobaric interferences, leading to cleaner spectra. | nih.govmdpi.com |

| MS/MS Fragmentation | Provides structural information for elucidation of unknown compounds. | mdpi.comscience.gov |

| Use of SIL-IS | Facilitates rapid identification of drug-related ions in complex chromatograms. |

Chromatographic Separation Sciences Utilizing this compound

The primary role of this compound in chromatographic separation sciences is to serve as an ideal internal standard for ensuring the accuracy and reproducibility of retention times and peak integrations. In the development of new chromatographic methods, such as those employing novel stationary phases or mobile phase compositions, the consistent elution and response of the internal standard relative to the analyte provide a crucial benchmark for method performance.

For instance, when developing a UHPLC method with a very short run time, ensuring that the analyte and internal standard peaks are well-resolved from matrix components and from each other is critical. researchgate.netresearchgate.net The nearly identical chromatographic behavior of this compound and ambroxol makes it an excellent tool for assessing the quality of the chromatographic separation and for validating the robustness of the method across different instruments and laboratories.

Development of Reversed-Phase and Normal-Phase Chromatographic Systems

The development of reliable chromatographic methods is fundamental for the quality control of active pharmaceutical ingredients (APIs) and formulations. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common techniques for the analysis of Ambroxol and its related substances. In these systems, a nonpolar stationary phase is used with a polar mobile phase.

The primary role of this compound in this context is as an internal standard for quantitative assays, especially when coupled with mass spectrometry. Because its chemical and physical properties are nearly identical to the non-labeled analyte (cis-Ambroxol), it co-elutes or elutes very closely, but is distinguishable by its higher mass. This allows for accurate correction of any analyte loss during sample extraction, as well as compensation for matrix effects and fluctuations in instrument performance.

While less common for pharmaceutical analysis, normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, can also be employed. In either system, the goal is to achieve adequate separation of the main compound from its impurities. The development of such methods involves optimizing parameters like column chemistry, mobile phase composition, and gradient elution to ensure sufficient resolution and peak shape. The use of UPLC systems can offer significant improvements in resolution and speed, allowing for better separation of diastereomers and narrower peak widths compared to traditional HPLC. science.gov

Below is a table representing typical starting conditions for a reversed-phase UPLC method developed for the analysis of Ambroxol impurities, where this compound would be used as an internal standard.

| Parameter | Condition | Significance |

| Chromatographic System | UPLC coupled with Tandem Mass Spectrometry (MS/MS) | Provides high resolution, speed, and selective quantification. science.gov |

| Column | Acquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) | C18 is a common nonpolar stationary phase offering good retention for moderately polar compounds like Ambroxol. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control ionization and improve peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents used to elute analytes in a gradient. |

| Gradient Elution | Linear gradient (e.g., 5% to 95% B over 8 minutes) | Allows for separation of compounds with a range of polarities. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for UPLC systems to maintain high efficiency. |

| Column Temperature | 30 - 40 °C | Controls retention time reproducibility and viscosity. |

| Internal Standard | This compound | Ensures accurate quantification by correcting for analytical variability. |

Advancement of Enantiomeric and Diastereomeric Separation Techniques

Ambroxol possesses chiral centers, leading to the existence of stereoisomers—enantiomers and diastereomers (cis/trans isomers). Separating these isomers is crucial, as they can have different pharmacological activities and toxicological profiles. fraunhofer.de this compound is specifically the deuterated form of the racemic cis-diastereomer.

Diastereomeric Separation: The cis and trans diastereomers of Ambroxol have different physical properties and can typically be separated using standard achiral chromatographic techniques like RP-HPLC or UPLC. science.gov The development of these methods focuses on optimizing conditions to achieve baseline resolution between the cis and trans peaks. The use of this compound as an internal standard is vital for the accurate quantification of the cis-Ambroxol impurity relative to the active trans-Ambroxol isomer.

Enantiomeric Separation: Separating enantiomers, which have identical physical properties in an achiral environment, requires a chiral environment. This is achieved using chiral stationary phases (CSPs) in a technique known as chiral chromatography. nih.gov These phases are designed to interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the enantiomeric separation of pharmaceutical compounds. nih.gov

In the development of such methods, this compound would be invaluable for quantifying the individual enantiomers of cis-Ambroxol, especially in pharmacokinetic or metabolism studies where tracking the fate of each isomer is necessary. The internal standard ensures that the calculated concentrations of the (+) and (-) enantiomers are accurate, even at low levels. researchgate.net

The following table outlines a representative chiral HPLC method for separating the enantiomers of a compound like Ambroxol.

| Parameter | Condition | Significance |

| Chromatographic System | HPLC with UV or MS Detector | Standard for chiral separations. |

| Column | Chiral Stationary Phase (e.g., Lux Cellulose-1, 50 x 4.6 mm) | Provides the chiral environment necessary for enantiomeric resolution. nih.gov |

| Mobile Phase | n-Hexane/2-Propanol/Diethylamine (DEA) or Ethanol (B145695)/Water | The choice of solvent and additive is critical for achieving separation on a CSP. nih.govresearchgate.net |

| Elution Mode | Isocratic or Gradient | Isocratic is common, but gradient can speed up analysis. nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Optimized for resolution and analysis time. |

| Detection | UV (e.g., 270 nm) or MS/MS | UV is simpler, but MS/MS provides greater selectivity and sensitivity, especially with a deuterated standard. |

| Internal Standard | This compound | Essential for accurate quantification in complex biological matrices or trace-level analysis. |

Method Validation Parameters and Their Academic Significance (e.g., linearity, precision, accuracy, robustness)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a mandatory requirement by regulatory bodies (e.g., FDA, EMA) and a cornerstone of good scientific practice. cphi-online.comcphi-online.com The use of a stable isotope-labeled internal standard like this compound is highly beneficial, and often essential, for meeting the stringent criteria for validation, particularly for LC-MS bioanalytical assays.

Key Validation Parameters:

Linearity: This establishes the relationship between instrument response and known concentrations of the analyte. A linear range is defined where the response is directly proportional to the concentration. The use of an internal standard corrects for minor variations, ensuring a more reliable linear model.

Precision: This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at intra-day (repeatability) and inter-day (intermediate precision) levels.

Accuracy: This assesses the closeness of the test results obtained by the method to the true value. It is determined by analyzing samples with known concentrations (spiked matrix) and calculating the percentage recovery. The internal standard is critical for achieving high accuracy by correcting for recovery losses during sample processing.

Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.

The academic significance of rigorous validation lies in ensuring that the data generated in a study is reliable, reproducible, and accurate. In pharmaceutical research, this is paramount for making correct decisions about a drug candidate's properties. This compound contributes directly to the quality of this data by minimizing analytical error.

The table below shows typical acceptance criteria for a validated bioanalytical LC-MS/MS method.

| Parameter | Typical Acceptance Criteria | Role of this compound |

| Linearity | Correlation coefficient (r²) > 0.99 | Normalizes instrument response to ensure a consistent signal-to-concentration ratio. |

| Precision | RSD ≤ 15% (≤ 20% at Lower Limit of Quantification) | Minimizes the impact of random errors during sample handling and injection. |

| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LLOQ) | Corrects for systematic errors related to sample extraction and matrix effects, leading to a more accurate measurement of the true concentration. |

| Robustness | No significant change in results with minor parameter variations | Helps ensure that the ratio of analyte to internal standard remains constant despite small shifts in chromatographic conditions. |

Role in Pharmaceutical Impurity and Degradant Profiling

Identification and Quantification of Related Substances in Ambroxol (B1667023) Materials

The accurate identification and quantification of impurities are central to ensuring the quality of Ambroxol. rac-cis-Ambroxol-d5, a labeled analog of the cis-isomeric impurity of Ambroxol, plays a pivotal role in this process. cphi-online.comcphi-online.comcphi-online.com The cis-isomer is a known related substance and a metabolite of Bromhexine, a precursor to Ambroxol. cphi-online.comcphi-online.com

By using this compound as an internal standard, analytical laboratories can achieve higher accuracy and precision in quantifying the levels of the corresponding unlabeled impurity, rac-cis-Ambroxol, in batches of the active pharmaceutical ingredient (API) and finished drug products. musechem.com The SIL internal standard is added at a known concentration to the sample being analyzed. During analysis, typically by LC-MS, any variations in sample preparation, injection volume, or instrument response can be corrected for by comparing the signal of the analyte to the signal of the internal standard. cerilliant.com This is crucial for ensuring that impurity levels remain below the stringent limits set by pharmacopoeias and regulatory guidelines. pharmaffiliates.com

Advanced analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS) are the primary methods used for impurity detection. pharmaffiliates.comgmpinsiders.com HPLC is particularly prevalent for the analysis of Ambroxol and its impurities. researchgate.netresearchgate.net

Application in Forced Degradation Studies for Analytical Method Development and Stability-Indicating Assays

Forced degradation studies are a regulatory requirement designed to identify the likely degradation products that may form under various stress conditions, such as exposure to heat, light, humidity, acid, and base. innovareacademics.inscholarsresearchlibrary.comoup.com These studies are essential for developing and validating stability-indicating analytical methods—methods that can separate and quantify the active ingredient in the presence of its degradation products. oup.com

In the context of Ambroxol, forced degradation studies have been performed under various conditions, including acidic and alkaline hydrolysis, oxidation, and thermal stress. innovareacademics.inoup.com One study identified trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol as a degradation product of Ambroxol under accelerated stress conditions (40°C/75% relative humidity). researchgate.netnih.gov Another known degradation product is Ambroxol impurity B, trans-4-(6,8-dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol, which can form from the interaction of Ambroxol with formaldehyde. google.com

While direct evidence of this compound's use in these specific published studies is not available, its role as a stable isotope-labeled internal standard is highly valuable in such research. It allows for the precise quantification of the formation of the corresponding unlabeled cis-isomer degradant under different stress conditions. This information is critical for understanding the degradation pathways of Ambroxol and for establishing the stability of the drug product.

Establishment and Certification of Pharmaceutical Reference Standards for Quality Control

Pharmaceutical reference standards are highly purified compounds used as a benchmark for confirming the identity, purity, and strength of a drug substance and its formulations. usp.org Regulatory bodies like the United States Pharmacopeia (USP) provide official impurity reference standards. usp.org

This compound is commercially available as a labeled analog of the cis-Ambroxol impurity. cphi-online.comcphi-online.comcphi-online.compharmaffiliates.com It serves as a crucial tool for laboratories to accurately identify and quantify the unlabeled cis-Ambroxol impurity. While the deuterated compound itself is not typically the primary reference standard for the impurity, it is an essential component in the analytical methods used to qualify and certify the primary reference standard of rac-cis-Ambroxol. The use of such standards, traceable to primary reference materials, provides confidence in the quality control process. cphi-online.com

Development of Analytical Control Strategies for Impurity Assessment

A robust analytical control strategy is a cornerstone of modern pharmaceutical manufacturing, ensuring product quality throughout its lifecycle. intertek.com This strategy involves identifying potential impurities, setting acceptable limits, and implementing validated analytical methods for their monitoring. pharmaffiliates.comqbdgroup.com

The development of such strategies for Ambroxol relies on a thorough understanding of its potential impurities, including process-related impurities and degradation products. gmpinsiders.comgoogle.com The European Pharmacopoeia lists several impurities for Ambroxol, including Impurity A ((2-amino-3,5-dibromophenyl)methanol) and Impurity E (2-amino-3,5-dibromobenzaldehyde), which can arise from oxidation. google.com

The use of this compound as an internal standard is integral to the analytical methods that form part of this control strategy. By enabling accurate quantification of the cis-isomer, it helps manufacturers ensure that this specific impurity is controlled within its specified limit, in compliance with regulatory guidelines such as those from the ICH. gmpinsiders.com The ICH Q3A and Q3B guidelines, for instance, provide a framework for the qualification of impurities in new drug substances and products. gmpinsiders.com

Research into the Origin and Formation Mechanisms of Ambroxol Impurities and Degradants

Understanding how and why impurities form is critical for developing manufacturing processes that minimize their presence. Research into the origin of Ambroxol impurities investigates the synthetic route and potential side reactions. Degradation mechanism studies, often linked to forced degradation experiments, explore how the drug substance breaks down under various environmental conditions. researchgate.net

For example, the formation of Ambroxol impurity B has been attributed to the interaction of Ambroxol with formaldehyde. google.com Other impurities can be introduced through starting materials or formed during the synthesis of the API. gmpinsiders.com Research has shown that degradation products can be formed under stress conditions like heat, light, and humidity. researchgate.net

The application of this compound in these research activities is invaluable. As a stable isotope-labeled internal standard, it facilitates the accurate tracking and quantification of the formation of the cis-Ambroxol impurity under different experimental conditions. This allows researchers to pinpoint the specific process parameters or storage conditions that contribute to its formation, paving the way for process optimization and the development of more stable formulations.

Investigation of Ambroxol Metabolism and Biotransformation Pathways in Vitro and Non Human Models

Methodologies for In Vitro Metabolic Stability Assessment

In vitro models are fundamental tools for predicting the metabolic stability of drug candidates. elsevier.es These systems, which include hepatic microsomes and recombinant enzymes, allow for the controlled investigation of metabolic pathways.

Application of Deuterated Analogues in Hepatic Microsomal Incubations

Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. elsevier.es The use of deuterated analogues, such as rac-cis-Ambroxol-d5, in incubation studies with human liver microsomes (HLMs) is a strategic approach to investigate metabolic pathways. juniperpublishers.comgabarx.com Deuteration involves the substitution of hydrogen atoms with deuterium (B1214612), which forms a stronger chemical bond with carbon. juniperpublishers.com This increased bond strength can slow down metabolic reactions at the site of deuteration, a phenomenon known as the kinetic isotope effect. juniperpublishers.com By comparing the metabolic profile of the deuterated compound to its non-deuterated counterpart, researchers can identify the primary sites of metabolism. juniperpublishers.commdpi.com For instance, if deuteration at a specific position significantly reduces the formation of a particular metabolite, it indicates that this position is a key site of metabolic attack. juniperpublishers.com This technique has proven valuable in enhancing the metabolic profile of various drugs by increasing their biological half-life. juniperpublishers.com

Utilization in Recombinant Enzyme Systems for Biotransformation Studies

Recombinant enzyme systems offer a more targeted approach to studying drug metabolism. frontiersin.org These systems express a single, specific drug-metabolizing enzyme, such as a particular CYP isozyme. researchgate.netnih.gov By incubating this compound with a panel of recombinant human CYP isozymes, it is possible to pinpoint exactly which enzyme is responsible for a specific metabolic transformation. researchgate.netnih.gov This methodology has been instrumental in identifying that CYP3A4 is the predominant isoform responsible for the metabolism of ambroxol (B1667023) to its major metabolite, dibromoanthranilic acid (DBAA). researchgate.netnih.gov The use of deuterated standards in these systems further aids in the precise quantification and characterization of the resulting metabolites. pharmjournal.ruresearchgate.net

Elucidation of Enzymatic Biotransformation Mechanisms (e.g., Cytochrome P450-Mediated Pathways)

The biotransformation of ambroxol is primarily mediated by the cytochrome P450 system. researchgate.netnih.gov In humans, ambroxol is metabolized into two main products: dibromoanthranilic acid (DBAA) and 6,8-dibromo-3-(trans-4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazoline (DHTQ). researchgate.netnih.govscialert.net The formation of DBAA is an enzymatic process requiring NADPH, a cofactor for CYP enzymes, while the formation of DHTQ occurs non-enzymatically. researchgate.netnih.govscialert.net

Identification and Structural Characterization of Metabolites Using Deuterated Standards in In Vitro Systems

The use of deuterated internal standards, such as this compound, is crucial for the accurate identification and structural characterization of metabolites in in vitro systems. pharmjournal.ruresearchgate.netbertin-bioreagent.com These labeled compounds serve as invaluable tools in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.comnih.gov By adding a known amount of the deuterated standard to a biological sample, it is possible to precisely quantify the corresponding unlabeled analyte and its metabolites. pharmjournal.ruresearchgate.net

The synthesis of labeled ambroxol and its major metabolites, including deuterium-labeled ambroxol and its tetrahydroquinazoline (B156257) metabolite (DHTQ), has been reported. researchgate.net This allows for definitive structural elucidation and quantification in metabolic studies. For example, the development of an HPLC-MS/MS method for the simultaneous determination of ambroxol and other compounds in human plasma utilized deuterated derivatives as internal standards to ensure accuracy and precision. pharmjournal.ruresearchgate.net

Kinetic Analysis of Metabolic Enzymes in Isolated Cellular or Subcellular Systems

Kinetic analysis of the enzymes responsible for ambroxol metabolism provides quantitative insights into the efficiency of these biotransformation pathways. In studies with human liver microsomes, the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of DBAA from ambroxol were determined. researchgate.netnih.gov

Similarly, in experiments with recombinant CYP3A4, the kinetic parameters for the same metabolic reaction were established. researchgate.netnih.gov These kinetic data are essential for predicting the metabolic clearance of the drug and potential drug-drug interactions.

| System | Parameter | Value |

| Human Liver Microsomes | ||

| Apparent Vmax | 472 ± 192 pmol/min/mg protein researchgate.netnih.gov | |

| Apparent Km | 248 ± 40.6 µM researchgate.netnih.gov | |

| Recombinant CYP3A4 | ||

| Apparent Vmax | 1.42 pmol/min/pmol P450 researchgate.netnih.gov | |

| Apparent Km | 287 µM researchgate.netnih.gov |

Stereochemical Impact and Analytical Differentiation

Analytical Challenges and Strategies in Differentiating cis/trans Isomers of Ambroxol (B1667023)

Ambroxol possesses stereoisomerism due to the spatial arrangement of substituents on its cyclohexane (B81311) ring, primarily existing as cis and trans isomers. The differentiation and quantification of these isomers are paramount for quality control, as they may exhibit different physiological activities. However, their structural similarity presents significant analytical hurdles.

A primary challenge is the co-elution of cis and trans isomers in standard reversed-phase high-performance liquid chromatography (HPLC) systems. rjptonline.orgresearchgate.net Their comparable polarities and molecular weights make baseline separation difficult to achieve with conventional C8 or C18 columns and simple mobile phases. researchgate.netukaazpublications.com Literature reviews reveal that the use of diluents like methanol (B129727) and distilled water in HPLC methods can lead to prolonged run times and greater peak tailing, further complicating accurate quantification. rjptonline.orgresearchgate.net

Another layer of complexity arises from the pharmaceutical formulations themselves. The presence of multiple excipients can interfere with the analysis, making the selective determination of each isomer a significant challenge for analytical chemists. rjptonline.org To overcome these issues, various strategies have been developed:

Mobile Phase Optimization: Careful adjustment of the mobile phase composition, including the type of organic modifier (e.g., acetonitrile), pH, and the use of additives like triethylamine, is crucial. ukaazpublications.com For instance, one HPLC method for detecting Ambroxol impurities uses a mobile phase of 0.01 mol/L ammonium (B1175870) dibasic phosphate (B84403) solution (pH adjusted to 7.0) and acetonitrile (B52724) (40:60) to achieve effective separation. google.com

Chromatographic Technique Selection: Beyond standard HPLC, other techniques have been explored. Capillary Electrophoresis (CE) has shown excellent performance and is often considered a first-choice technique for separating stereoisomers. rjptonline.org

Specialized Columns: The use of specific stationary phases is often necessary to resolve the isomers. While standard columns struggle, more advanced or specialized columns can provide the required selectivity.

Utility of rac-cis-Ambroxol-d5 in Stereoisomeric Purity Analysis and Control

Isotopically labeled internal standards are indispensable in modern quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). This compound serves this exact purpose in the stereoisomeric analysis of Ambroxol.

The fundamental utility of a deuterated standard like this compound lies in its near-identical chemical and physical properties to the non-deuterated analyte. It exhibits a similar extraction recovery, ionization efficiency, and chromatographic retention time. However, its increased mass due to the five deuterium (B1214612) atoms allows it to be distinguished from the unlabeled Ambroxol by a mass spectrometer.

This distinction is critical for several reasons:

Accurate Quantification: By adding a known amount of this compound to a sample, it can serve as a reference to correct for variations in sample preparation and instrument response. This allows for highly accurate and precise measurement of the target analyte's concentration. researchgate.net

Stereoisomeric Purity: In the context of stereoisomeric analysis, this compound enables the precise quantification of the cis-Ambroxol isomer. By comparing the analyte's response to the internal standard's response, the exact amount of the cis isomer can be determined. This is essential for controlling the stereoisomeric ratio in a final drug product and ensuring it meets regulatory specifications. Impurity D of Ambroxol has been identified as cis-4-[(2-amino-3,5-dibromobenzyl) amino] cyclohexanol (B46403), highlighting the need for its accurate detection. google.com

The table below summarizes the key properties of this compound.

| Property | Value |

| Chemical Formula | C₁₃H₁₃D₅Br₂N₂O |

| Molecular Weight | 383.13 g/mol |

| Synonyms | (Rac)-cis-Ambroxol-d5 |

| Primary Use | Isotopic internal standard for mass spectrometry |

| Data sourced from public chemical databases. |

Development of Chiral Separation Methods for Ambroxol and its Deuterated Analogues

Given the challenges in separating Ambroxol's geometric isomers, the development of advanced chiral separation methods has been a key area of research. These methods are designed to differentiate not only the cis and trans diastereomers but also their respective enantiomers.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prominent technique. These columns contain a chiral selector immobilized on the support material, which interacts differently with the various stereoisomers, leading to differential retention times and thus, separation.

Research indicates that polysaccharide-based CSPs are particularly effective. For example, studies on related compounds suggest that columns like Chiralpak® AD-H can be used to monitor and control stereochemical purity. The choice of mobile phase, including the organic solvent (like ethanol (B145695) or isopropanol) and its ratio with a non-polar solvent (like hexane), is optimized to achieve the best resolution.

The following table outlines various analytical techniques and conditions reported for the separation of Ambroxol and its related substances, including isomers.

| Analytical Technique | Stationary Phase / Column | Mobile Phase / Conditions | Application |

| HPLC | Octadecylsilane bonded silica | 0.01mol/L Ammonium Dibasic Phosphate (pH 7.0) : Acetonitrile (40:60) | Detection of cis-isomer (Impurity D) in Ambroxol HCl injection. google.com |

| RP-HPLC | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile : 0.05 M Phosphate Buffer (pH 4.5) (60:40) | Assay of Ambroxol HCl in syrup formulations. ui.ac.id |

| RP-HPLC | Inertsil C8-3 (250 × 4.6 mm, 5 µm) | Acetonitrile : Methanol : Sodium Dihydrogen Phosphate Buffer (pH 3.0) (65:10:25) | Simultaneous estimation of Ambroxol HCl with other drugs. ukaazpublications.com |

| HPLC with Chiral Column | Chiralpak® AD-H | (Not specified) | Suggested for monitoring stereochemical purity of cis-isomers in related compounds. |

| Capillary Electrophoresis (CE) | (Not specified) | (Not specified) | Noted as an excellent technique for stereoisomer separation. rjptonline.org |

Studies on the Stereochemical Stability of this compound in Analytical Matrices

The stereochemical stability of an analytical standard within a sample matrix is crucial for reliable quantification. An ideal standard must not degrade or undergo stereochemical conversion (e.g., cis-trans isomerization) during sample storage, preparation, or analysis.

Direct studies focusing specifically on the stereochemical stability of this compound in various analytical matrices are not widely available in the reviewed literature. However, insights can be drawn from general stability studies of Ambroxol and the known principles of the kinetic isotope effect (KIE).

Forced degradation studies on Ambroxol hydrochloride have shown that it degrades extensively under acidic, alkaline, and oxidative conditions. rjptonline.orgresearchgate.net This suggests that the molecular structure is susceptible to degradation under certain chemical stresses that might be encountered in analytical matrices. Thermo-analytical studies also show that Ambroxol is a heat-stable but humidity-sensitive drug, and its stability can be affected by excipients like lactose (B1674315) monohydrate. nih.gov

The introduction of deuterium in this compound can theoretically enhance its stability. The kinetic isotope effect arises because the carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break. portico.orgunam.mx This effect is known to slow down reactions where C-H bond cleavage is the rate-determining step, often resulting in enhanced metabolic and thermal stability for deuterated compounds. unam.mx

Future Prospects and Emerging Research Areas

Integration with Automation and High-Throughput Analytical Platforms for Deuterated Standards

High-throughput systems, often coupled with liquid chromatography-mass spectrometry (LC-MS), facilitate the simultaneous analysis of multiple samples, which is crucial for extensive screening in various research and quality control settings. solubilityofthings.comnih.gov The development of customizable software and codebases, such as pyHXExpress for hydrogen-deuterium exchange mass spectrometry (HDX-MS), further enables the automated analysis of large datasets, saving considerable time and allowing for the characterization of complex samples at a higher throughput. nih.govresearchgate.net These advancements are not only enhancing laboratory efficiency but are also making the analysis of complex samples more manageable. chromatographyonline.com

Advancements in Micro- and Nano-Scale Analytical Techniques for Limited Samples

A significant trend in analytical chemistry is the move towards miniaturization, with the development of micro- and nano-scale techniques offering enhanced sensitivity and requiring smaller sample sizes. solubilityofthings.com This is particularly advantageous when dealing with limited or precious samples. chromatographyonline.comresearchgate.net Micro-extraction techniques, such as solid-phase microextraction (SPME), have emerged as efficient methods for extracting and concentrating analytes from complex matrices while reducing solvent consumption. solubilityofthings.com

At the nano-scale, nanotechnology is providing tools to enhance sensitivity, specificity, and efficiency. solubilityofthings.com Nanomaterials like nanoparticles can be used to create advanced sensors and improve separation processes. solubilityofthings.comlongdom.org Techniques such as nano-column chromatography and the integration of nanomaterials into microfluidic devices, or "labs-on-a-chip," allow for precise control and analysis of very small fluid volumes. solubilityofthings.comlongdom.orgmdpi.com Furthermore, advanced microscopic techniques like atomic force microscopy (AFM) and scanning electron microscopy (SEM) are being used for the characterization of materials at the nanometer and micrometer scale. mdpi.comnih.gov Tip-enhanced Raman spectroscopy (TERS) is another powerful tool that provides high spatial resolution and chemical specificity for nanoscale analysis. researchgate.net

Development of Novel Deuterated Probes for Targeted Research Questions in Chemical Biology

Deuterated compounds are increasingly being developed as sophisticated probes to investigate specific questions in chemical biology. europa.eu The unique properties of the carbon-deuterium bond allow for its use in "label-free" imaging, enabling researchers to track the uptake and metabolism of deuterated drugs in living cells without the need for genetic engineering. europa.eu This approach minimizes perturbations and potential artifacts, offering a clearer picture of molecular behavior. europa.eu

The development of novel deuterated probes extends to various applications. For example, deuterated cyanine (B1664457) fluorophores are being designed for super-resolution imaging, which could revolutionize the localization of proteins in live tissue. europa.eu Similarly, deuterated photoswitches are being engineered to control neural signaling with greater light sensitivity. europa.eu In the field of drug discovery, deuteration can enhance the metabolic stability and half-life of drug candidates. ansto.gov.au The synthesis of deuterated building blocks is also facilitating a deeper evaluation of the "deuterium effect" in medicinal chemistry and materials science. researchgate.net

Computational Chemistry Applications in Predicting Deuterium (B1214612) Effects on Analytical Behavior and Isomeric Properties

Computational chemistry is becoming an indispensable tool for predicting the effects of deuterium substitution on the analytical behavior and properties of molecules. solubilityofthings.com Methods like density functional theory (DFT) and ab initio calculations allow researchers to simulate and visualize complex chemical reactions and predict the behavior of new compounds with high accuracy. solubilityofthings.com These computational approaches can help in understanding how deuteration might alter a molecule's structure, stability, and interactions.

In the context of analytical techniques like HDX-MS, computational tools are being developed to automate data analysis and even predict experimental outcomes from protein models. frontiersin.orgnih.govacs.org By comparing simulated deuterium uptake profiles with experimental data, researchers can validate structural models and gain deeper insights into protein dynamics. frontiersin.org Furthermore, computational methods are used to predict the rotational constants of deuterated isotopologues, aiding in their identification in complex spectra, as demonstrated in astrochemistry. csic.esaanda.org This predictive power helps to bridge the gap between theoretical understanding and experimental observation, accelerating research and development. solubilityofthings.com The ability to model isotopic effects on isomeric properties is also crucial, as even subtle changes from deuteration can influence the solid-state arrangement and physical properties of materials. rsc.org

Compound Information Table

| Compound Name |

| rac-cis-Ambroxol-d5 |

| Ambroxol (B1667023) |

| Bromhexine |

| cis-Ambroxol |

| Deuterated estrone |

| Equilenin |

| Glybenclamide |

| Progesterone |

| Rifampicin |

| (2-2H1)solketal |

| Methanol-d4 |

| CH2DC3N |

| CH3C3N |

| CH3C4D |

| CH3C4H |

| CH2DC4H |

| HDCCN |

| Deucravacitinib |

| Deutetrabenazine |

| [18F]Fluoroethoxy trimethoprim |

| Pyridine |

| Benzene (B151609) |

Chemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C13H13D5Br2N2O | scbt.com |

| Molecular Weight | 383.13 g/mol | scbt.comnih.gov |

| IUPAC Name | 4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexan-1-ol | nih.gov |

| CAS Number | 1217679-83-8 | pharmaffiliates.com |

| Synonyms | rac-trans-Ambroxol-d5, (Rac)-cis-Ambroxol-d5 | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.